1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine
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Overview
Description
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine is a heterocyclic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and an ethanamine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a β-keto ester, a thiourea, and an α-haloketone are reacted under acidic conditions to form the thiazole ring . The 2,4-dichlorophenyl group can be introduced via electrophilic aromatic substitution, and the ethanamine moiety can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets. The compound can inhibit enzymes and disrupt cellular processes by binding to specific proteins and interfering with their function. This can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-one: Similar structure but with a ketone group instead of an amine.
2,4-Dichlorophenylthiazole: Lacks the ethanamine moiety.
Thiazole derivatives with different substituents: Various biological activities depending on the substituents.
Uniqueness
1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to its specific combination of the 2,4-dichlorophenyl group and the ethanamine moiety, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2S/c1-6(14)11-15-10(5-16-11)8-3-2-7(12)4-9(8)13/h2-6H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEXJKLUPORUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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